molecular formula C14H26N2O2 B8245954 tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B8245954
M. Wt: 254.37 g/mol
InChI Key: KKAJHMABMVMNCH-SMDDNHRTSA-N
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Description

tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated spirocyclic compounds.

Scientific Research Applications

tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which rel-tert-butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
  • rel-(5R,7R,8S)-tert-Butyl 8-hydroxy-7-methyl-2-azaspiro[4.5]decane-2-carboxylate

Uniqueness

tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[45]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group

Properties

IUPAC Name

tert-butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-11-9-14(5-7-15-10-14)6-8-16(11)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3/t11-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAJHMABMVMNCH-SMDDNHRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCNC2)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@]2(CCNC2)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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